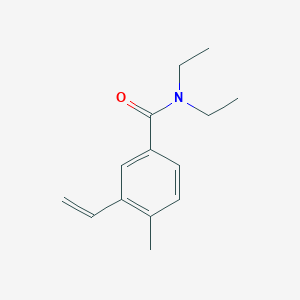

N,N-diethyl-4-methyl-3-vinylbenzamide

Description

Contextualization within Modern Organic Chemistry

N,N-diethyl-4-methyl-3-vinylbenzamide is situated at the intersection of several key areas in contemporary organic chemistry. Its structure, featuring a polysubstituted aromatic ring, an amide linkage, and a reactive vinyl group, makes it a valuable scaffold for a variety of chemical transformations. The precise arrangement of a methyl and a vinyl group on the benzamide (B126) framework allows for the exploration of regioselective reactions, a central theme in the synthesis of complex organic molecules. The study of such tailored molecules is crucial for developing new synthetic methodologies and for understanding the intricate interplay of electronic and steric effects that govern chemical reactivity.

Significance of Functionalized Benzamide Derivatives in Advanced Chemical Synthesis

Benzamide derivatives are a cornerstone in the synthesis of a wide array of organic compounds. epa.gov The amide bond itself is a fundamental functional group found in numerous biologically active molecules and materials. mdpi.com The introduction of various substituents onto the benzene (B151609) ring of a benzamide dramatically expands its chemical utility. nih.gov These functional groups can serve as handles for further chemical modifications, enabling the construction of more complex molecular architectures. For instance, functionalized benzamides are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. epa.gov Their ability to participate in a diverse range of reactions, including cross-coupling and cyclization reactions, underscores their importance as versatile building blocks in advanced chemical synthesis. nih.govrsc.org

Research Landscape of Vinyl-Substituted Aromatic Amides

Vinyl-substituted aromatic amides represent a particularly reactive and versatile class of organic compounds. The vinyl group, a carbon-carbon double bond, is a gateway to a multitude of chemical transformations. It can participate in polymerization reactions, and serve as a substrate in powerful carbon-carbon bond-forming reactions such as Heck, Suzuki, and Stille couplings. nih.gov Palladium-catalyzed reactions, in particular, have revolutionized the use of vinyl groups in organic synthesis, allowing for the precise and efficient construction of complex molecular frameworks. nih.govyoutube.com The electronic properties of the aromatic ring and the amide group can influence the reactivity of the vinyl moiety, making these compounds interesting subjects for mechanistic studies and the development of new catalytic systems.

Overview of Key Research Areas Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several key areas for potential investigation. Research into this compound would likely focus on:

Synthesis: Developing efficient and stereoselective methods for the synthesis of this compound would be a primary research goal. This could involve the vinylation of a pre-functionalized benzamide or the construction of the benzamide from a vinyl-containing benzoic acid derivative.

Polymerization: The presence of the vinyl group makes this compound a potential monomer for the synthesis of novel polymers. Research could explore its polymerization behavior, including the properties of the resulting polymeric materials.

Cross-Coupling Reactions: The vinyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions. Investigating its reactivity in Suzuki, Heck, and other coupling reactions would open pathways to a wide range of more complex molecules.

Diels-Alder and other Cycloadditions: The vinyl group can act as a dienophile in Diels-Alder reactions, providing a route to cyclic and bicyclic structures.

Functional Group Transformations: The vinyl group can be transformed into a variety of other functional groups, such as alcohols, aldehydes, or epoxides, further expanding the synthetic utility of the molecule.

Interactive Data Table: Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| N,N-Diethylbenzamide | C11H15NO | 177.24 | 146-150 (15 mm Hg) | 1.5240 - 1.5280 |

| N,N-Diethyl-3-methylbenzamide | C12H17NO | 191.27 | 111 (1 mm Hg) | 1.523 |

| N,N-Diethyl-4-methylbenzamide | C12H17NO | 191.27 | Not available | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-N,N-diethyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-12-10-13(9-8-11(12)4)14(16)15(6-2)7-3/h5,8-10H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGTELLTKFMBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Studies of N,n Diethyl 4 Methyl 3 Vinylbenzamide

Homopolymerization Characteristics of Poly(N,N-diethyl-4-methyl-3-vinylbenzamide)

Kinetics and Thermodynamics of Homopolymerization

No information is available regarding the kinetics and thermodynamics of the homopolymerization of this compound.

Control of Molecular Weight and Polydispersity Index

There are no published studies on the control of molecular weight and polydispersity index for the polymerization of this compound.

Copolymerization Behavior of this compound

Co-polymerization with Styrenic Monomers

No data has been found on the copolymerization of this compound with styrenic monomers.

Co-polymerization with Acrylate/Methacrylate Monomers

There is no available research on the copolymerization of this compound with acrylate or methacrylate monomers.

Co-polymerization with Acrylonitrile

Information regarding the copolymerization of this compound with acrylonitrile is not present in the scientific literature.

Reactivity Ratios in Copolymerization

As there are no studies on the copolymerization of this compound, the reactivity ratios for this monomer with other common monomers have not been determined.

Architectural Control in Polymerization of this compound

The ability to control the architecture of a polymer is crucial for tailoring its properties for specific applications. For a substituted styrene monomer like this compound, controlled radical polymerization techniques would be the most probable methods to achieve such control.

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. The synthesis of block copolymers containing a poly(this compound) segment would likely be approached through controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In a hypothetical RAFT polymerization, a suitable chain transfer agent would be selected to mediate the polymerization of this compound in a living manner. This would produce a homopolymer with a reactive end-group that can then be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. The choice of the second monomer would dictate the properties of the resulting block copolymer, potentially leading to materials with interesting self-assembly behaviors.

Table 1: Hypothetical Parameters for RAFT Polymerization to Synthesize a Poly(this compound) Macro-CTA

| Parameter | Value |

| Monomer | This compound |

| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Dioxane |

| Temperature (°C) | 70 |

| Target Degree of Polymerization | 100 |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through."

For a polymer backbone of poly(this compound), a "grafting-from" approach could be envisioned. This would require the initial synthesis of the poly(this compound) backbone with incorporated latent initiation sites. These sites could then be activated to initiate the polymerization of a second monomer, growing the grafts from the main chain.

Alternatively, a "grafting-to" method would involve the synthesis of a poly(this compound) backbone with reactive functional groups. Separately synthesized polymer chains with complementary reactive end-groups could then be attached to the backbone.

Spectroscopic and Structural Characterization Methodologies for N,n Diethyl 4 Methyl 3 Vinylbenzamide and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra offer a direct map of the proton and carbon frameworks of the molecule, respectively.

For the Monomer: The structure of N,N-diethyl-4-methyl-3-vinylbenzamide contains several distinct chemical environments that would give rise to a predictable pattern of signals. Due to the restricted rotation around the amide C-N bond, the two ethyl groups are chemically non-equivalent, leading to separate signals for each methylene and methyl group.

¹H NMR: The spectrum is expected to show signals for the vinyl group protons as a characteristic set of doublet of doublets (dd) between 5.0 and 7.0 ppm. The aromatic protons would appear in the 7.0-7.5 ppm region. The methyl group attached to the aromatic ring would produce a singlet around 2.3 ppm. The non-equivalent diethylamino protons would likely appear as two broad quartets for the methylene (CH₂) groups around 3.2-3.6 ppm and two broad triplets for the terminal methyl (CH₃) groups around 1.1-1.3 ppm.

¹³C NMR: The carbonyl carbon of the amide group would be observed downfield, typically in the 170-172 ppm range. Aromatic and vinyl carbons would resonate between 115 and 140 ppm. The aliphatic carbons of the diethylamino group are expected around 39-44 ppm (CH₂) and 13-15 ppm (CH₃), with the ring-attached methyl carbon appearing near 21 ppm.

For the Polymer: Upon polymerization, the most significant change in the NMR spectra is the disappearance of the vinyl group signals.

The sharp signals corresponding to the vinyl protons (-CH=CH₂) and carbons in the monomer spectrum are replaced by broad signals corresponding to the newly formed saturated polymer backbone (methine and methylene groups), typically appearing in the 1.0-2.5 ppm range in the ¹H NMR and 35-45 ppm range in the ¹³C NMR spectrum.

The signals for the aromatic ring, the diethylamide group, and the methyl group remain, although they may experience slight shifts and significant broadening due to the restricted molecular motion in the polymer chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ar-CH₃ | ~2.3 (s, 3H) | ~21 |

| N-CH₂-CH₃ | ~1.1-1.3 (br t, 6H) | ~13-15 |

| N-CH₂-CH₃ | ~3.2-3.6 (br q, 4H) | ~39-44 |

| -CH=CH₂ (vinyl) | ~5.2 (dd, 1H), ~5.7 (dd, 1H) | ~116 |

| -CH=CH₂ (vinyl) | ~6.8 (dd, 1H) | ~136 |

| Ar-H | ~7.1-7.4 (m, 3H) | ~125-130 |

| Ar-C (quaternary) | - | ~135-140 |

| C=O (amide) | - | ~171 |

Two-Dimensional NMR Techniques

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. wikipedia.orgiupac.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton coupling networks. For the monomer, cross-peaks would confirm the coupling between the vinyl protons, within the ethyl groups (CH₂ to CH₃), and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. pressbooks.pub It would be used to definitively assign each carbon atom by linking it to its known proton signal, such as connecting the vinyl proton signals to the vinyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the aromatic methyl protons to the adjacent aromatic quaternary carbons would confirm their positions.

For the polymer, these 2D techniques are crucial for analyzing the microstructure, including tacticity (the stereochemical arrangement of the side chains) and identifying end-groups. iupac.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. s-a-s.org In the monomer, the most prominent absorption would be the strong carbonyl (C=O) stretch of the tertiary amide group, expected in the region of 1630-1650 cm⁻¹. Other key absorptions include C-H stretches for the aromatic, vinyl, and aliphatic groups, and characteristic out-of-plane C-H bending vibrations for the vinyl group (~990 and 910 cm⁻¹) and the substituted aromatic ring.

Upon polymerization, the most distinct change in the IR spectrum would be the disappearance of the bands associated with the vinyl group, particularly the C=C stretching vibration (~1640 cm⁻¹) and the C-H out-of-plane bends. nist.gov This provides a straightforward method to monitor the conversion of monomer to polymer.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic & Vinyl |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1635 | C=O Stretch (Amide I) | Tertiary Amide |

| ~1640 | C=C Stretch | Vinyl |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~990, ~910 | =C-H Bend (Out-of-plane) | Vinyl |

Raman Spectroscopy for Vinyl Group Analysis

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric bonds. azom.com The C=C bond of the vinyl group, being highly polarizable, gives a strong and distinct signal in the Raman spectrum, typically around 1640 cm⁻¹. spectroscopyonline.com This makes Raman spectroscopy an excellent tool for quantitative analysis of the monomer and for monitoring the polymerization process in real-time, as the intensity of the vinyl peak will decrease proportionally to the monomer consumption. azom.com The aromatic ring stretching vibrations also produce characteristic and often strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of the monomer, confirm its molecular formula, and, through analysis of fragmentation patterns, provide structural information. nih.gov

For this compound (C₁₄H₁₉NO), the molecular weight is 217.31 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at m/z = 217. The fragmentation pattern is predicted to be dominated by cleavages adjacent to the carbonyl group and the nitrogen atom. Key expected fragments include:

Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment at [M-29]⁺, m/z = 188.

Alpha-cleavage: The most favorable fragmentation is often the cleavage of the C-N bond to form a stable acylium ion. Loss of the diethylamino radical (•N(CH₂CH₃)₂) would result in a prominent peak at m/z = 145. This fragment corresponds to the 4-methyl-3-vinylbenzoyl cation and is likely to be the base peak.

McLafferty Rearrangement: While less common for aromatic amides, it is a potential pathway if a gamma-hydrogen is available.

For polymers, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to determine the molecular weight distribution, identify end-groups, and analyze the repeating monomer unit. lcms.czwaters.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 217 | [M]⁺ (Molecular Ion) | [C₁₄H₁₉NO]⁺ |

| 188 | [M - C₂H₅]⁺ | [C₁₂H₁₄NO]⁺ |

| 145 | [M - N(C₂H₅)₂]⁺ (Acylium ion) | [C₁₀H₉O]⁺ |

| 119 | [C₉H₇O]⁺ (Loss of C₂H₂) | [C₈H₇O]⁺ |

| 72 | [N(C₂H₅)₂]⁺ | [C₄H₁₀N]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Monomer and Polymer

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the crystalline structure of materials. It provides fundamental information about the atomic and molecular arrangement, crystal packing, and degree of crystallinity for both small molecules like the this compound monomer and its macromolecular polymer.

For the monomer, single-crystal XRD analysis can determine its precise three-dimensional structure. By irradiating a single crystal of the compound with X-rays, a unique diffraction pattern is generated. Analysis of this pattern yields critical crystallographic data, including the unit cell dimensions (the fundamental repeating block of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of each atom within the unit cell. This information confirms the molecular connectivity and provides insights into intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state.

When applied to the polymer, poly(this compound), XRD is used to assess its morphology. Polymers can range from completely amorphous to semi-crystalline. The XRD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad, amorphous halo. The sharp peaks correspond to the ordered, crystalline regions (lamellae), while the broad halo arises from the disordered, amorphous domains. The degree of crystallinity, a key parameter influencing the polymer's mechanical and thermal properties, can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD for a Monomer

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₉NO |

| Molecular Weight | The mass of one mole of the compound. | 217.31 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° |

| Volume | The volume of the unit cell. | 1295 ų |

| Z | The number of molecules per unit cell. | 4 |

Chromatographic Techniques for Purity Assessment and Polymer Characterization

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its polymer, chromatographic methods are indispensable for determining the purity of the monomer, identifying any synthesis byproducts, and characterizing the molecular weight distribution of the final polymer.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of the this compound monomer. The choice between GC and HPLC depends on the compound's volatility and thermal stability.

GC is suitable for volatile and thermally stable compounds. In this technique, the monomer is vaporized and swept by a carrier gas through a column. Separation is achieved based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. A detector at the end of the column quantifies the eluted components, allowing for the determination of the monomer's purity and the identification of any volatile impurities. For structurally similar compounds like N,N-diethyl-m-toluamide (DEET), GC methods have been developed that could be adapted for this specific vinylbenzamide derivative. scispace.com

HPLC is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally sensitive. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Components are separated based on their differential interactions with the stationary phase. A detector measures the concentration of each component as it elutes from the column. HPLC is highly effective for quantifying the purity of the monomer and can also be used to monitor the disappearance of the monomer during the polymerization reaction. Validated HPLC methods for analyzing DEET in various formulations demonstrate the utility of this technique for quality control. researchgate.net

Table 2: Illustrative Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Phenomenex ZB-5MS (30 m x 0.25 mm, 0.25 µm film) mdpi.com | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase / Carrier Gas | Nitrogen or Helium mdpi.com | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | Flame Ionization Detector (FID) mdpi.com | UV-Vis Detector (e.g., at 230 nm) researchgate.net |

| Temperature | Temperature-programmed oven (e.g., 60°C to 270°C) mdpi.com | Ambient or controlled column oven (e.g., 30°C) |

| Application | Purity assessment of volatile monomer, detection of volatile byproducts. | Purity assessment of monomer, monitoring reaction conversion. |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most effective method for determining the molecular weight and molecular weight distribution of polymers. This information is critical as it directly influences the physical and mechanical properties of the final polymeric material.

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. lcms.cz The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. Larger polymer chains cannot enter the pores of the gel and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, leading to a longer retention time.

The output from the GPC instrument is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights, this distribution can be converted into a molecular weight distribution curve. From this curve, several key average molecular weights are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length, while higher values indicate a broader distribution of chain lengths. oregonstate.edu For polyamides, controlling the polymerization conditions is crucial to achieve the desired molecular weight and a narrow PDI. researchgate.netresearchgate.net

Table 3: Representative GPC Data for a Synthesized Polymer Batch

| Parameter | Description | Example Value |

|---|---|---|

| Mn (Number-Average Molecular Weight) | Average molecular weight based on the number of polymer chains. | 45,000 g/mol |

| Mw (Weight-Average Molecular Weight) | Average molecular weight biased towards heavier polymer chains. | 72,000 g/mol |

| Mz (Z-Average Molecular Weight) | An average biased towards the very largest polymer chains. | 105,000 g/mol |

| PDI (Polydispersity Index) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 1.60 |

Chemical Reactivity and Transformations of N,n Diethyl 4 Methyl 3 Vinylbenzamide

Reactions Involving the Vinyl Moiety

The vinyl group, an ethenyl substituent attached to the benzene (B151609) ring, is an electron-rich pi system that readily participates in addition and oxidation reactions. Its reactivity is influenced by its conjugation with the aromatic ring.

The double bond of the vinyl group is susceptible to attack by electrophiles. The addition of hydrogen halides, such as hydrogen bromide (HBr), is expected to proceed via a carbocation intermediate. The regioselectivity of this reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable benzylic carbocation. The subsequent attack by the bromide anion results in the corresponding 1-bromoethyl derivative.

Table 1: Representative Electrophilic Addition Reaction of a Vinylarene

| Reactant | Reagent | Solvent | Product | Yield |

| 3-Vinyltoluene | HBr | Acetic Acid | 1-(3-Methylphenyl)ethyl bromide | High |

The vinyl group can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. When reacted with a conjugated diene, N,N-diethyl-4-methyl-3-vinylbenzamide would be expected to form a cyclohexene derivative. The efficiency and stereoselectivity of these [4+2] cycloaddition reactions are influenced by the electronic nature of both the diene and the dienophile, as well as the reaction conditions, which can include thermal or Lewis acid catalysis.

Table 2: Example of a Diels-Alder Reaction with a Substituted Styrene

| Diene | Dienophile | Conditions | Product |

| 1,3-Butadiene | 4-Methylstyrene | Heat, Toluene | 4-(p-Tolyl)cyclohexene |

The vinyl group can be cleaved under oxidative conditions to yield carbonyl compounds. Ozonolysis is a common method for this transformation. Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to cleave the double bond and produce an aldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid.

Table 3: Oxidative Cleavage of a Vinylarene via Ozonolysis

| Substrate | Reagents | Workup | Major Product |

| 3-Vinyltoluene | 1. O₃, CH₂Cl₂, -78 °C | 2. (CH₃)₂S | 3-Methylbenzaldehyde |

The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is generally efficient and proceeds under mild conditions, selectively reducing the double bond without affecting the aromatic ring or the amide functionality.

Table 4: Catalytic Hydrogenation of a Substituted Styrene

| Substrate | Catalyst | Solvent | Pressure (H₂) | Product | Yield |

| 4-Vinyltoluene | 10% Pd/C | Ethanol | 1 atm | 4-Ethyltoluene | >95% |

Reactivity of the Tertiary Amide Functionality

The N,N-diethylbenzamide portion of the molecule contains a tertiary amide functional group. Tertiary amides are generally stable and less reactive than primary or secondary amides due to the absence of N-H protons and increased steric hindrance around the carbonyl group.

This compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, the amide bond can be cleaved to yield 4-methyl-3-vinylbenzoic acid and diethylamine.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The departure of diethylamine as the leaving group, followed by deprotonation, yields the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under strong basic conditions and elevated temperatures, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the diethylamide anion, which is a poor leaving group, is typically the rate-determining step. This is followed by an acid-base reaction where the strongly basic diethylamide anion deprotonates the newly formed carboxylic acid to give a carboxylate salt and diethylamine.

Kinetic studies on the closely related compound N,N-diethyl-m-toluamide (DEET) have shown that hydrolysis is possible under both acidic and basic conditions, though it is generally slow. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Table 5: General Conditions for Amide Hydrolysis

| Condition | Reagents | Product after Neutralization |

| Acidic | Strong Acid (e.g., H₂SO₄), H₂O, Heat | 4-Methyl-3-vinylbenzoic acid and Diethylamine |

| Basic | Strong Base (e.g., NaOH), H₂O, Heat | 4-Methyl-3-vinylbenzoic acid and Diethylamine |

Based on a comprehensive search of publicly available scientific literature, there is no specific research data on the chemical reactivity and transformations of the compound This compound . The required information to populate the requested sections—Nucleophilic Attack on the Carbonyl Group, Electrophilic Aromatic Substitution Reactions, Metal-Catalyzed Coupling Reactions on the Benzene Ring, and Investigation of Reaction Mechanisms through Kinetic Studies—is not available for this specific molecule.

Detailed experimental studies, including reaction conditions, yields, and kinetic data, are necessary to provide scientifically accurate information for the outlined article. Such studies for this compound have not been published in accessible chemical databases or research journals.

While information exists for structurally related compounds, such as N,N-diethyl-m-toluamide (DEET) or N,N-diethyl-4-methylbenzamide, extrapolating their reactivity to this compound would be scientifically speculative and inaccurate. The presence of the vinyl group at the 3-position significantly alters the electronic and steric properties of the molecule, meaning its behavior in chemical reactions cannot be reliably predicted from its analogues.

Therefore, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and strict focus on the specified compound.

Computational and Theoretical Investigations of N,n Diethyl 4 Methyl 3 Vinylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the optimal three-dimensional structure of N,N-diethyl-4-methyl-3-vinylbenzamide and to analyze its electronic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. A typical DFT study on this compound would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. The distribution of electron density and the molecular electrostatic potential map would also be calculated to identify electrophilic and nucleophilic sites.

No specific DFT data for this compound is currently available in published literature.

Ab Initio Methods for Property Prediction

Ab initio methods, which are based on first principles without the use of empirical data, could provide more precise predictions of molecular properties, albeit at a higher computational expense. For this compound, these methods could be used to:

Calculate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which would be invaluable for experimental characterization.

Determine Thermochemical Data: Calculate properties such as enthalpy of formation and Gibbs free energy.

Specific ab initio predictions for this compound have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations would be utilized to explore the conformational landscape of this compound and its interactions with other molecules over time. These simulations would provide insights into:

Conformational Flexibility: The rotation around single bonds, particularly involving the diethylamide and vinyl groups, would be studied to identify the most stable and accessible conformations in different environments (e.g., in vacuum or in a solvent).

Intermolecular Forces: In a condensed phase, MD simulations could model how molecules of this compound interact with each other or with solvent molecules, which is crucial for understanding its physical properties like solubility and boiling point.

There are no published molecular dynamics simulation studies specifically for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for investigating the pathways of chemical reactions. For this compound, this could involve:

Mapping Reaction Coordinates: Identifying the minimum energy path for potential reactions, such as polymerization of the vinyl group or reactions involving the amide functionality.

Locating Transition States: Calculating the structure and energy of transition states to determine the activation energy and reaction rates.

Specific computational studies on the reaction mechanisms of this compound are not available.

Predictive Models for Reactivity and Polymerization Behavior

Based on the electronic structure and other calculated properties, predictive models could be developed to understand the reactivity of this compound. Key areas of interest would include:

Reactivity Indices: Using concepts from conceptual DFT (e.g., chemical potential, hardness, and Fukui functions) to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Polymerization Propensity: The electronic and steric properties of the vinyl group would be analyzed to predict its tendency to undergo polymerization and the likely nature of the resulting polymer.

No specific predictive models for the reactivity or polymerization of this compound have been published.

Structure-Reactivity Relationships Derived from Computational Data

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the benzene (B151609) ring) and calculating the resulting changes in electronic and structural properties, it would be possible to establish structure-reactivity relationships. This would allow for the rational design of new molecules with tailored properties.

As there is no available computational data for this compound, no such structure-reactivity relationships have been derived.

Derivatization and Structure Property Relationship Spr Studies of N,n Diethyl 4 Methyl 3 Vinylbenzamide Derivatives

Systematic Modification of the Vinyl Group for Tailored Reactivity

The reactivity of the vinyl group is crucial for polymerization. Modifications such as the introduction of electron-withdrawing or electron-donating groups in proximity to the vinyl moiety could, in theory, alter its susceptibility to radical or ionic polymerization. For instance, the introduction of an α-methyl group could influence the steric hindrance and electronic properties of the double bond. However, no specific research has been found that details such an approach for N,N-diethyl-4-methyl-3-vinylbenzamide.

Chemical Transformations of the Benzamide (B126) Moiety and Their Impact on Polymerization

The benzamide portion of the molecule offers several avenues for chemical transformation. Alterations to the aromatic ring, such as the introduction of additional substituents, could impact the electronic properties of the vinyl group and the physical properties of the resulting polymer, including its thermal stability and solubility. Post-polymerization modification of the amide group itself is also a theoretical possibility. researchgate.net However, the scientific literature lacks specific examples of these transformations being applied to poly(this compound).

Alterations of the N,N-Diethyl Substituents and Their Influence on Monomer and Polymer Characteristics

The N,N-diethyl groups play a significant role in determining the physical properties of both the monomer and the resulting polymer. It is known from studies on related N-substituted acrylamides and diallyl ammonium chlorides that the size and nature of the N-alkyl substituents can affect polymer properties such as the glass transition temperature and solubility. researchgate.netnih.gov For example, increasing the length of the alkyl chains generally leads to a decrease in the glass transition temperature. However, specific data correlating the N-substituent structure with the properties of polymers derived from this compound is not available.

Positional Isomer Effects on Reactivity and Polymerization

The relative positions of the methyl and vinyl groups on the benzamide ring are expected to have a significant impact on the monomer's reactivity and the properties of the resulting polymer. For instance, moving the vinyl group to the para-position relative to the amide functionality could alter the conjugation and, consequently, the reactivity of the double bond. Studies on other polymer systems have demonstrated that positional isomerism can influence the physicochemical characteristics of the polymeric matrix. rsc.org A comparative study of the polymerization behavior of different positional isomers of N,N-diethyl-4-methyl-vinylbenzamide would be insightful, but such research does not appear to have been published.

Design Principles for Novel Benzamide Derivatives with Enhanced Polymerization Attributes

Based on general principles of polymer chemistry, the design of novel benzamide derivatives with enhanced polymerization attributes would involve a multi-faceted approach. This would include optimizing the electronic and steric properties of the vinyl group, tailoring the solubility and thermal properties through modifications of the benzamide moiety and N-alkyl substituents, and exploring the impact of positional isomerism. While these principles are well-established, their specific application to the design of this compound derivatives is not documented in the available literature.

Advanced Materials Applications Derived from N,n Diethyl 4 Methyl 3 Vinylbenzamide Polymers and Copolymers

Potential in Responsive Polymeric Systems

A table of mentioned compounds cannot be generated as no article content could be produced.

Future Research Directions and Emerging Opportunities for N,n Diethyl 4 Methyl 3 Vinylbenzamide

Development of Sustainable Synthetic and Polymerization Methodologies

A primary focus for future research will be the establishment of environmentally benign and efficient methods for the synthesis of N,N-diethyl-4-methyl-3-vinylbenzamide and its subsequent polymerization. Drawing parallels from similar benzamide (B126) syntheses, green chemistry principles can be applied to minimize waste and energy consumption.

Monomer Synthesis:

Traditional amide synthesis often involves coupling reagents that generate significant byproducts. Future methodologies could focus on catalytic approaches that offer high atom economy. For instance, the use of copper-based metal-organic frameworks (MOFs) as heterogeneous catalysts has shown excellent performance in the synthesis of related compounds like N,N-diethyl-3-methylbenzamide, achieving high conversion and yield with the added benefit of catalyst recyclability. mdpi.comua.es Exploring similar catalytic systems for the amidation of 4-methyl-3-vinylbenzoic acid with diethylamine could lead to a more sustainable synthetic route.

Table 1: Potential Sustainable Synthesis Parameters for this compound

| Parameter | Proposed Method | Rationale |

| Catalyst | Copper-based Metal-Organic Framework (MOF) | High efficiency, recyclability, reduced waste. mdpi.com |

| Solvent | Greener solvents (e.g., DEET as a solvent) | Lower toxicity compared to traditional formamide solvents. osti.gov |

| Reaction Conditions | Lower temperatures, one-pot synthesis | Reduced energy consumption and process simplification. researchgate.net |

Polymerization Methodologies:

For the polymerization of the vinyl group, sustainable techniques such as enzyme-catalyzed polymerization or the use of water as a solvent in emulsion or suspension polymerization should be investigated. These methods would be a significant improvement over traditional free-radical polymerization that often requires organic solvents and potentially toxic initiators.

Exploration of Novel Catalytic Systems for Monomer Synthesis and Polymerization

The development of novel and highly efficient catalytic systems is crucial for unlocking the full potential of this compound.

Monomer Synthesis Catalysts:

Beyond MOFs, other catalytic systems warrant exploration. The Mitsunobu reaction, for example, has been successfully employed for the synthesis of various N,N-diethylbenzamides and could be adapted for this specific monomer. nih.gov Further research into non-classical reaction mechanisms, such as those involving acyloxyphosphonium ions, could lead to even more efficient synthetic pathways. nih.gov The use of fixed-bed reactors with recyclable catalysts also presents a promising avenue for continuous and scalable production. google.com

Polymerization Catalysts:

For polymerization, advanced catalytic systems like those used in controlled radical polymerization (CRP) techniques (e.g., ATRP, RAFT) would allow for precise control over the polymer architecture, leading to well-defined molecular weights and low polydispersity. This level of control is essential for tailoring the material properties for specific applications.

Advanced Characterization of Polymer Microstructure and Dynamics

A thorough understanding of the relationship between the molecular structure of poly(this compound) and its macroscopic properties is essential. Advanced characterization techniques will be instrumental in elucidating these structure-property relationships.

Table 2: Advanced Characterization Techniques for Poly(this compound)

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on polymer tacticity, monomer sequencing, and chain-end analysis. |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution and average molecular weights. |

| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions such as the glass transition temperature (Tg). |

| X-ray Diffraction (XRD) | Analysis of the crystalline or amorphous nature of the polymer. |

| Rheology | Study of the flow and deformation behavior of the polymer melts or solutions. |

Investigating the polymer's solution behavior and solid-state dynamics will provide insights into its processability and performance in various applications.

Integration of this compound into Supramolecular Chemistry

The amide group in this compound is a key functional group for supramolecular chemistry, as it can participate in hydrogen bonding. This opens up possibilities for creating self-assembling systems and materials with tunable properties.

The incorporation of this monomer into block copolymers or as a functional side group could lead to the formation of micelles, vesicles, or other ordered nanostructures in solution. The aromatic ring can also engage in π-π stacking interactions, further directing the self-assembly process. The interplay of these non-covalent interactions could be harnessed to create responsive materials that change their structure and properties in response to external stimuli such as pH, temperature, or the presence of specific ions.

Opportunities in Multi-functional Material Design

The unique combination of functional groups in this compound provides a foundation for the design of multi-functional materials with a wide range of potential applications.

Smart Materials: Polymers derived from this monomer could exhibit stimuli-responsive behavior. For example, the amide group could act as a binding site for metal ions, leading to materials for sensing or separation applications.

Biomaterials: The benzamide structure is found in many biologically active molecules. Polymers incorporating this monomer could be explored for applications in drug delivery, where the material's properties can be tuned for controlled release. osti.gov

Advanced Coatings and Adhesives: The polymer's adhesive and film-forming properties could be tailored by controlling its molecular weight and composition, leading to applications in high-performance coatings and adhesives.

Further research into the synthesis, polymerization, and characterization of this compound will undoubtedly open up new frontiers in materials science and engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.